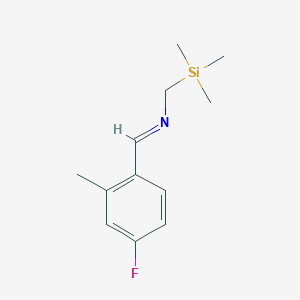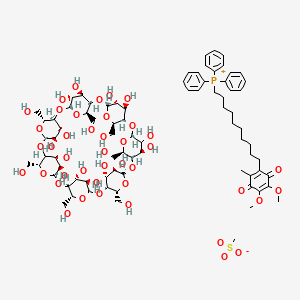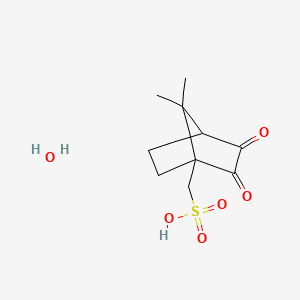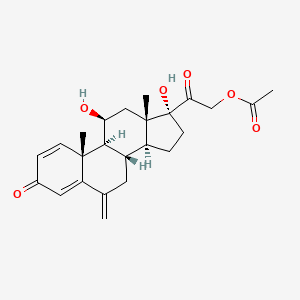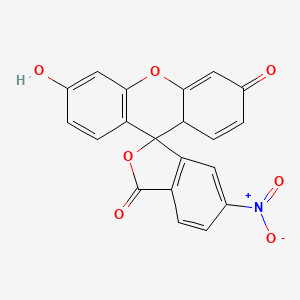
Nitrofluorescein, Isomer 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Nitrofluorescein, Isomer 2 involves the reaction of 4-nitrophthalic acid or 4-nitrophthalic anhydride with benzene-1,3-diol in methanesulphonic acid. The reaction mixture is then quenched with a solvent to precipitate the product, which is isolated and heated in water to hydrolyze any methanesulphonic acid ester present . This method yields a mixture of 3′,6′-dihydroxy-6-nitrospiro[2-benzofuran-3,9′-xanthene]-1-one and 3′,6′-dihydroxy-5-nitrospiro[2-benzofuran-3,9′-xanthene]-1-one .
Chemical Reactions Analysis
Nitrofluorescein, Isomer 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield aminofluorescein derivatives .
Scientific Research Applications
Nitrofluorescein, Isomer 2 is widely used in scientific research due to its fluorescent properties. It is commonly used as a labeling reagent for proteins in biochemical assays and diagnostic techniques . In biology and medicine, it is used in the fluorescent antibody technique for the rapid identification of pathogens . Additionally, it has applications in the study of molecular interactions and cellular processes.
Mechanism of Action
The mechanism of action of Nitrofluorescein, Isomer 2 involves its ability to fluoresce when exposed to specific wavelengths of light. This fluorescence is due to the compound’s molecular structure, which allows it to absorb light and re-emit it at a different wavelength. This property makes it useful for labeling and detecting proteins and other biomolecules in various assays .
Comparison with Similar Compounds
Nitrofluorescein, Isomer 2 is similar to other nitrofluorescein derivatives, such as 3′-Nitrofluorescein and 5′-Nitrofluorescein. These compounds share similar fluorescent properties but differ in their specific molecular structures and reactivity. For example, 3′-Nitrofluorescein and 5′-Nitrofluorescein have different positions of the nitro group on the fluorescein molecule, which can affect their fluorescence and reactivity . This compound is unique in its specific application as a labeling reagent for proteins and its use in the fluorescent antibody technique .
Properties
Molecular Formula |
C20H11NO7 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
6'-hydroxy-5-nitrospiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione |
InChI |
InChI=1S/C20H11NO7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)20(14)16-7-10(21(25)26)1-4-13(16)19(24)28-20/h1-9,14,23H |
InChI Key |
RHDXWVNMKSBQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=C2C1C3(C4=C(O2)C=C(C=C4)O)C5=C(C=CC(=C5)[N+](=O)[O-])C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)
![4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile](/img/structure/B13403324.png)


![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
